Cerebroside C

Overview

Description

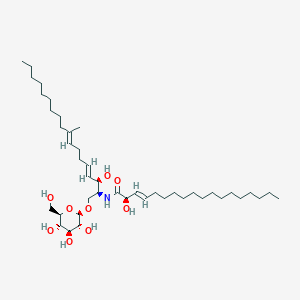

Cerebroside C, a sphingolipid, is a fungal metabolite . It belongs to the family of glycosphingolipids, which are amphiphilic molecules with a ceramide backbone and one or more sugar residues . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . These complex lipids are crucial constituents of cell membranes, especially in the nervous system .

Synthesis Analysis

The biosynthesis of monoglycosylceramides like Cerebroside C requires a direct transfer of the carbohydrate moiety from a sugar-nucleotide, such as uridine 5-diphosphate (UDP)-galactose, or UDP-glucose to the ceramide unit . The glycosyl-transferase catalyzed reaction results in an inversion of the glycosidic bond stereochemistry, changing from α →β . Synthesis of galactosylceramide, and glucosylceramide occurs on the lumenal surface of the endoplasmic reticulum, and on the cytosolic side of the early Golgi membranes respectively .Molecular Structure Analysis

Cerebrosides have a characteristic structure consisting of a hydrophobic ceramide region and a hydrophilic galactose-containing head group . The ceramide segment comprises a long-chain sphingoid base (e.g., sphingosine) and a fatty acid linked by an amide bond . The length and saturation of the fatty acid chain can vary, influencing the physical properties of the molecule . The galactose head group is attached to the ceramide through a β-glycosidic linkage .Chemical Reactions Analysis

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .Physical And Chemical Properties Analysis

The melting point of cerebrosides is considerably greater than physiological body temperature, >37.0 °C, giving glycolipids a paracrystalline, similar to liquid crystal structure . Cerebroside molecules are able form up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .Scientific Research Applications

Enhancing Chilling Tolerance in Plants

Cerebroside C has been shown to increase chilling tolerance in wheat seedlings, aiding in seed germination and root growth under cold stress conditions. This application could be significant for agricultural practices in colder climates .

Lipid Metabolism Studies

Due to its role as a glycosphingolipid, Cerebroside C can be used in studies investigating lipid metabolism and its effects on cellular functions .

Analytical Methods Development

Cerebroside C, along with other cerebrosides, can be analyzed using chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which are essential for understanding its structure and function in complex biological samples .

Mechanism of Action

Target of Action

Cerebroside C, a type of glycosphingolipid, primarily targets cell membranes, particularly in the nervous system . It plays a crucial role in maintaining cell structure and signal transduction processes . In wheat roots, it has been observed to increase tolerance to chilling injury .

Mode of Action

Cerebroside C interacts with its targets by altering the lipid composition of cell membranes . It significantly reduces lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP) . It also inhibits the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) .

Biochemical Pathways

Cerebroside C affects several biochemical pathways. It enhances the unsaturation degree of fatty acids, as evidenced by the increased contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid . It also increases the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are key enzymes in the antioxidant defense system .

Pharmacokinetics

Its impact on bioavailability can be inferred from its effects on cell membranes and lipid composition .

Result of Action

The action of Cerebroside C results in increased chilling tolerance in wheat seedlings . This is evidenced by improved seed germination rate, potential, index, and shorter germination time . Root growth is also significantly improved in terms of length, fresh weight, and dry mass .

Action Environment

The action, efficacy, and stability of Cerebroside C can be influenced by environmental factors. For instance, its ability to increase chilling tolerance is particularly significant in cold environments . .

properties

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerebroside C | |

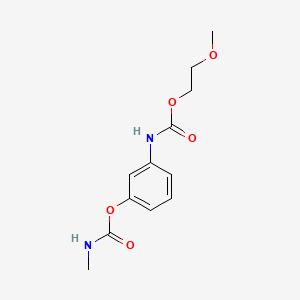

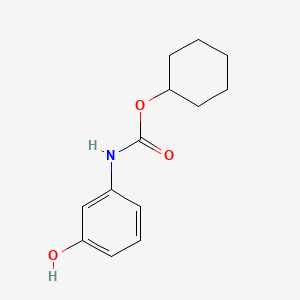

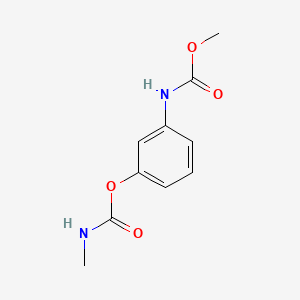

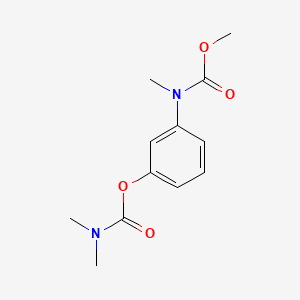

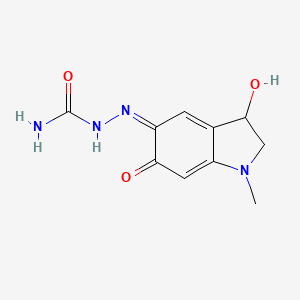

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

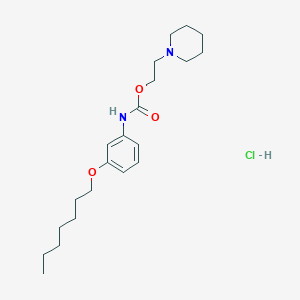

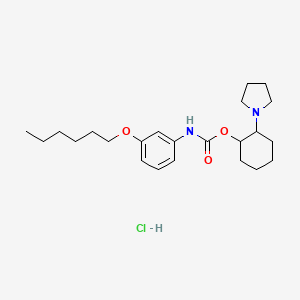

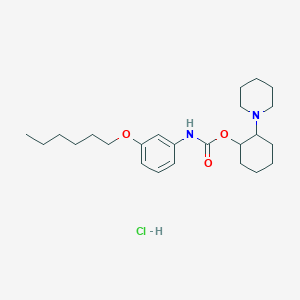

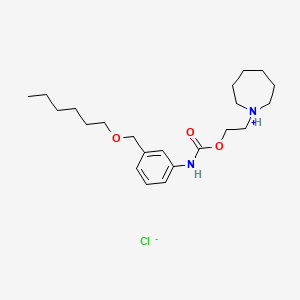

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.